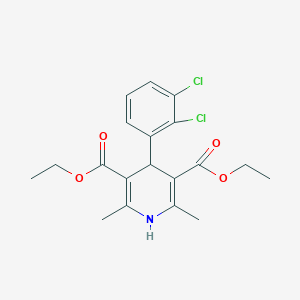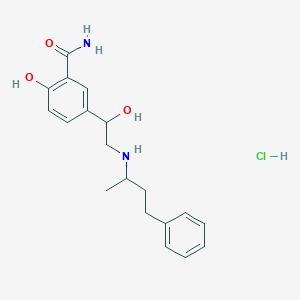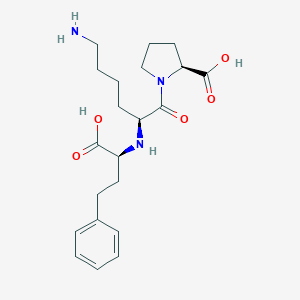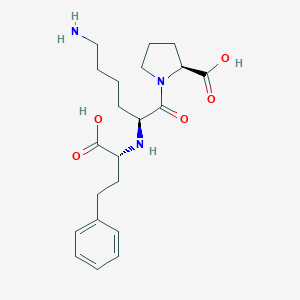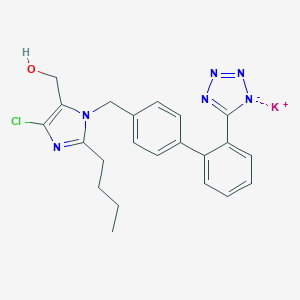![molecular formula C22H20ClN3O B193153 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile CAS No. 124750-67-0](/img/structure/B193153.png)
2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile
Übersicht
Beschreibung
2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile is a chemical compound with the molecular formula C22H20ClN3O . It has a molecular weight of 377.9 g/mol . This compound is also known by other names such as Des [2’- (1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde and 4’- (2-Butyl-4-chloro-5-formylimidazol-1-ylmethyl)biphenyl-2-carbonitrile .
Synthesis Analysis
The synthesis of 2-butyl-4-chloro-5-formylimidazole, a key intermediate in the preparation of this compound, has been described in a patent . The process involves a condensation reaction of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. The final step involves reacting 2-butyl-1H-imidazole-5 (4H)-ketone with N,N-dimethylformamide in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound includes a 2-butyl-4-chloro-5-formylimidazole group attached to a biphenyl group via a methylene bridge . The imidazole ring contains a formyl group at the 5-position and a butyl group at the 2-position. The biphenyl group has a cyano group at the 2-position .Wissenschaftliche Forschungsanwendungen
Antimicrobial Research
This compound has been evaluated for its antimicrobial properties, which could make it useful in the development of new antimicrobial agents .
Medicinal Chemistry
It has been used as an intermediate in the synthesis of medicines, suggesting its role in drug development and pharmaceutical research .
Biochemical Reagent
It is also described as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis of Novel Schiff Bases
The compound has been involved in the synthesis of novel Schiff bases, which are explored for their potential as anti-hypertensive and anti-emetic drugs .
Research and Development
It is indicated for R&D use only, implying its use in various experimental and developmental studies within scientific research .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile is believed to be specific enzymes or receptors involved in microbial cell wall synthesis. This compound, being a derivative of imidazole, likely targets bacterial enzymes such as transpeptidases, which play a crucial role in the cross-linking of peptidoglycan layers in bacterial cell walls .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the proper formation of the bacterial cell wall, leading to cell lysis and death. The presence of the imidazole ring enhances the binding affinity to the enzyme’s active site, making the inhibition more effective .
Biochemical Pathways
The inhibition of transpeptidases disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall integrity. This disruption leads to the accumulation of peptidoglycan precursors and ultimately causes cell wall weakening and bacterial cell death. The downstream effects include the activation of autolytic enzymes that further degrade the cell wall .
Pharmacokinetics
The pharmacokinetics of 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed widely in the body, with a preference for tissues with high bacterial load. Metabolism occurs primarily in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of bacterial cell wall synthesis, leading to cell death. At the cellular level, this translates to a reduction in bacterial load and infection control. The compound’s efficacy is reflected in its ability to clear bacterial infections and reduce symptoms associated with bacterial diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and absorption, while extreme temperatures could degrade its structure. Additionally, the presence of other medications or substances could either potentiate or inhibit its action through drug interactions .
This comprehensive overview highlights the potential of 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile as a promising antimicrobial agent, with a detailed understanding of its mechanism of action and pharmacokinetic properties.
: Synthesis and Characterization of Novel Schiff Bases Derived from 2-Butyl-4-chloro Imidazole : Synthesis and therapeutic potential of imidazole containing compounds
Eigenschaften
IUPAC Name |
2-[4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHRPJKNDNURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127695 | |
| Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile | |
CAS RN |
124750-67-0 | |
| Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)
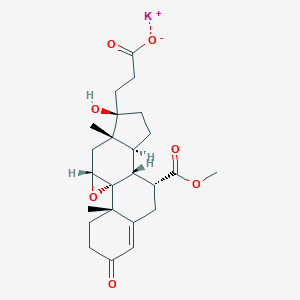
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)
